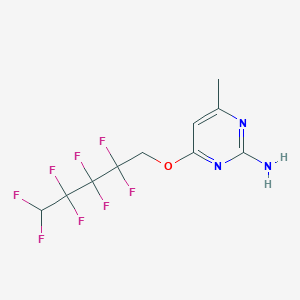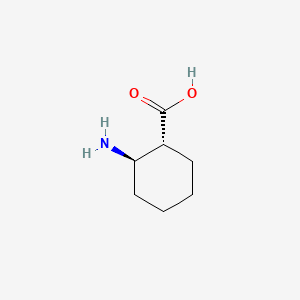![molecular formula C18H19ClN2O2 B1224608 N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide is a member of acetamides.
Applications De Recherche Scientifique
Tyrosinase and Melanin Inhibition
N-substituted phenyl butanamides, including derivatives similar to the specified compound, have been researched for their potential as tyrosinase and melanin inhibitors. This is particularly significant in the development of depigmentation drugs. For instance, a study by Raza et al. (2019) found that certain butanamides exhibited high inhibitory potential against Mushroom tyrosinase, with minimal cytotoxicity, suggesting their suitability for depigmentation applications with minimum side effects (Raza et al., 2019).
Synthesis and Pharmacokinetic Studies
The synthesis of N-substituted butanamides has been a topic of interest in pharmacokinetic and metabolism studies. For example, Allen and Giffard (1982) synthesized Progabide, a compound closely related to N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide, for pharmacokinetic studies (Allen & Giffard, 1982).
Dipeptidyl Peptidase IV Inhibitors
Novel derivatives of butanamides have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors, an important category in diabetes management. A study by Nitta et al. (2012) identified certain butanamide derivatives reducing blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
Anticonvulsant Studies
Some butanamide derivatives have been investigated for their anticonvulsant properties. Idris et al. (2011) found that N-Benzyl-3-[(chlorophenyl)amino] propanamides, structurally related to the specified compound, were active in anticonvulsant tests and showed potential for use against generalized seizures (Idris et al., 2011).
Synthesis of Functionalised Ligands
Butanamides have been utilized in the synthesis of functionalised ligands for coordination with metal complexes. Güzel et al. (1997) conducted a study involving N-Phenyl-3-oxo-butanamide, used in dyes and pigment synthesis, which was modified to form ligands coordinating with copper(II) and iron(III) (Güzel et al., 1997).
Lipoxygenase Inhibitors
Butanamide derivatives have been researched for their potential as lipoxygenase inhibitors, important in the development of anti-inflammatory drugs. A study by Aziz‐ur‐Rehman et al. (2016) synthesized N -(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showing moderately good activities relative to reference standards (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activities
Some butanamide derivatives have shown antimicrobial activities. Kubba and Rahim (2018) synthesized two-amino-4-(4-chlorophenyl) thiazole derivatives exhibiting moderate antibacterial and high antifungal activities (Kubba & Rahim, 2018).
Propriétés
Nom du produit |
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-4-17(22)20-15-5-3-6-16(12-15)21-18(23)11-13-7-9-14(19)10-8-13/h3,5-10,12H,2,4,11H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
LXGKWTPKXYUJPE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1224526.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1224527.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1224528.png)
![2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1224529.png)
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)

![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)

![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)

![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)